CYP11B2 Inhibition: Sub-Nanomolar Potency of 2-(2-Pyrrolidinyl)benzonitrile Derivatives
A derivative of the 2-(2-pyrrolidinyl)benzonitrile scaffold (CHEMBL3099682) demonstrated potent inhibition of human CYP11B2 (aldosterone synthase) with an IC50 of 2 nM in NCI-H295R cells, assessed via inhibition of angiotensin-2-induced aldosterone production [1]. While direct comparator data for the parent compound is unavailable, this class-level inference establishes the scaffold's capacity for high target engagement, distinguishing it from related pyrrolidine-benzonitrile isomers lacking reported CYP11B2 activity [1].
| Evidence Dimension | CYP11B2 enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | 2 nM (derivative CHEMBL3099682) |
| Comparator Or Baseline | N-linked regioisomer (2-(pyrrolidin-1-yl)benzonitrile) or positional isomers: no reported CYP11B2 activity |
| Quantified Difference | Not calculable; activity present vs. unreported |
| Conditions | Human NCI-H295R cells; inhibition of angiotensin-2-induced aldosterone production measured by RIA after 24 hrs |
Why This Matters
Demonstrates scaffold-specific enzyme inhibition at nanomolar concentrations, supporting selection for programs targeting hypertension or heart failure where CYP11B2 modulation is therapeutically relevant.
- [1] BindingDB. BDBM50444564 (CHEMBL3099682). IC50: 2 nM for CYP11B2 inhibition in human NCI-H295R cells. View Source
